3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione
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Overview
Description
3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine-2,4-dione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione typically involves the condensation of a thiazolidine-2,4-dione derivative with a thiophene aldehyde under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine-2,4-dione ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of thiazolidine-2,4-dione are often explored for their potential as therapeutic agents, particularly in the treatment of diabetes and other metabolic disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Thiophene Derivatives: Compounds containing the thiophene ring, often exhibiting diverse biological activities.
Uniqueness
3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine-2,4-dione core with the thiophene ring and the aminoethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H10N2O2S2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S2/c11-3-4-12-9(13)8(16-10(12)14)6-7-2-1-5-15-7/h1-2,5-6H,3-4,11H2/b8-6- |
InChI Key |
OIWQNIDSQBDLEN-VURMDHGXSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
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